

Spectroscopic Profile of (R)-1-Methylindene: A Technical Guide

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Compound of Interest		
Compound Name:	1-Methylindene, (R)-	
Cat. No.:	B15469689	Get Quote

Introduction

(R)-1-Methylindene is a chiral aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its rigid, asymmetric scaffold makes it a valuable building block for the development of chiral ligands, catalysts, and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-methylindene. While the focus is on the (R)-enantiomer, it is important to note that standard NMR, IR, and MS spectra are identical for both enantiomers. Chiral-specific techniques, such as vibrational circular dichroism (VCD) for IR or the use of chiral solvating agents in NMR, would be required to distinguish between the (R) and (S) forms. The data presented herein is for 1-methylindene, with the understanding that it is representative of the (R)-enantiomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Methylindene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
14.9	СН₃
42.5	C1
121.2	C7
123.6	C4
125.1	C3
126.3	C5
128.7	C6
135.2	C2
143.9	C8
146.8	C9

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Data not available	Data not available

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum[2]



m/z	Relative Intensity (%)	Assignment
130	100	[M]+ (Molecular Ion)
129	85	[M-H]+
115	80	[M-CH₃] ⁺
63	20	C ₅ H ₃ +
51	15	C ₄ H ₃ +

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-Methylindene is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylindene, which is a liquid at room temperature, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat thin film of the liquid is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

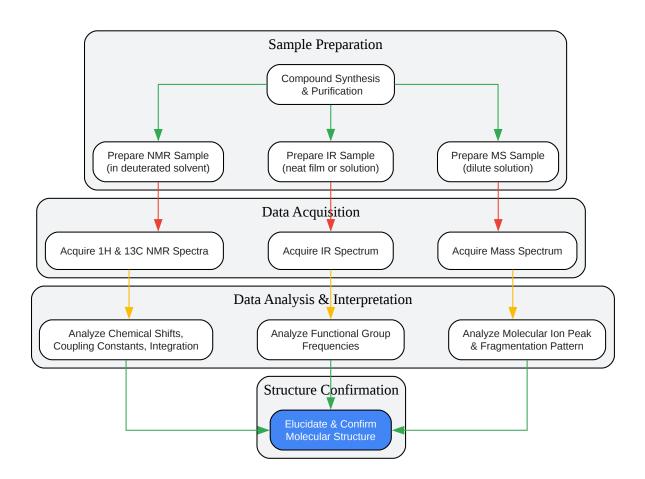
Mass Spectrometry (MS)



Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of 1-Methylindene in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. For direct infusion, the sample is introduced via a heated probe. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like (R)-1-Methylindene.





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